KDM4-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

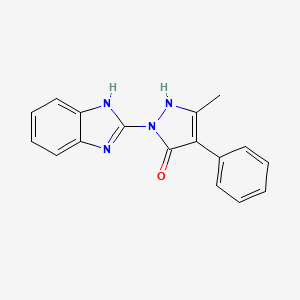

Molecular Formula |

C17H14N4O |

|---|---|

Molecular Weight |

290.32 g/mol |

IUPAC Name |

2-(1H-benzimidazol-2-yl)-5-methyl-4-phenyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C17H14N4O/c1-11-15(12-7-3-2-4-8-12)16(22)21(20-11)17-18-13-9-5-6-10-14(13)19-17/h2-10,20H,1H3,(H,18,19) |

InChI Key |

YNQAUNMBAVKOIN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3N2)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

KDM4-IN-3 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of KDM4-IN-3

Introduction

The KDM4 (Lysine-Specific Demethylase 4) family of enzymes, also known as JMJD2, are Fe(II) and α-ketoglutarate (2-oxoglutarate) dependent dioxygenases that play a critical role in epigenetic regulation.[1][2] These enzymes reverse histone methylation, primarily targeting di- and tri-methylated lysine (B10760008) 9 and lysine 36 on histone H3 (H3K9me2/3, H3K36me2/3).[1][3] By removing these methyl marks, KDM4 enzymes modulate chromatin structure and gene expression, influencing a wide array of cellular processes including DNA repair, cell cycle progression, and differentiation.[1][2][4] Dysregulation and overexpression of KDM4 members are frequently observed in various human cancers, including prostate, breast, and lung cancer, making them attractive therapeutic targets.[1][2]

This compound is a small molecule inhibitor developed for the KDM4 family.[5] It is a cell-permeable compound that has demonstrated efficacy in cellular models, particularly in prostate cancer, by altering histone methylation landscapes and inhibiting cancer cell proliferation.[5] This document provides a detailed technical overview of the biochemical and cellular mechanism of action of this compound.

Biochemical Mechanism of Action

The catalytic activity of KDM4 enzymes involves the oxidative demethylation of lysine residues. This process requires the coordination of Fe(II) and the binding of the co-substrate α-ketoglutarate (α-KG) in the active site. Molecular oxygen is then used to decarboxylate α-KG to succinate, generating a highly reactive Fe(IV)=O intermediate that hydroxylates the methyl group on the target lysine, leading to the spontaneous release of formaldehyde (B43269) and the demethylated lysine.[1]

This compound inhibits this process with a reported IC50 of 871 nM in biochemical assays.[5] Kinetic studies have revealed a complex mechanism of inhibition. The compound acts as a non-competitive inhibitor with respect to the H3K9me3 peptide substrate, meaning it does not compete with the histone substrate for binding to the enzyme's active site and can bind to both the free enzyme and the enzyme-substrate complex.[5] Concurrently, this compound exhibits an uncompetitive inhibition pattern with respect to the α-KG co-substrate, indicating that it preferentially binds to the enzyme-α-KG complex.[5]

Cellular Effects and Mechanism of Action

This compound is cell-permeable, allowing it to access its nuclear target KDM4.[5] Within cells, its primary mechanism is the inhibition of KDM4's demethylase activity, leading to a global increase in the abundance of histone methylation marks, particularly H3K9me3.[5] This epigenetic modification is generally associated with transcriptionally silent heterochromatin.

In the context of prostate cancer, inhibition of KDM4 by this compound leads to several key downstream effects:

-

Increased H3K9me3 Levels: Treatment of prostate cancer cells with this compound results in a significant increase in the global levels of the H3K9me3 epigenetic mark.[5]

-

Repression of Target Gene Expression: The altered epigenetic landscape leads to changes in gene expression. Notably, this compound treatment causes a significant decrease in the expression of Prostate-Specific Antigen (PSA), a key biomarker and driver in prostate cancer.[5]

-

Inhibition of Cell Growth and Proliferation: this compound inhibits the growth of various prostate cancer cell lines, including DU145 and PC3 cells, with GI50 values in the low micromolar range.[5] This anti-proliferative effect culminates in cancer cell death.[5]

Quantitative Data Summary

The inhibitory and anti-proliferative activities of this compound have been quantified in various assays.

Table 1: Biochemical Potency of this compound

| Target | Assay Type | IC50 (nM) | Reference |

|---|

| KDM4 | Biochemical Assay | 871 |[5] |

Table 2: Cellular Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | Parameter | Value (µM) | Reference |

|---|---|---|---|---|

| DU145 | Prostate Cancer | GI50 | 8 - 26 | [5] |

| PC3 | Prostate Cancer | GI50 | 8 - 26 | [5] |

| HuPrEC | Non-disease control | GI50 | 8 - 26 |[5] |

Experimental Protocols

The following are representative protocols for assays used to characterize KDM4 inhibitors like this compound.

KDM4 Biochemical Inhibition Assay (AlphaLISA-based)

This protocol outlines a method to determine the IC50 of an inhibitor against a KDM4 enzyme.

-

Principle: This homogeneous assay measures the demethylation of a biotinylated H3K9me3 peptide substrate. The product, H3K9me2, is detected by a specific antibody conjugated to an AlphaLISA acceptor bead. A streptavidin-coated donor bead binds the biotinylated peptide, bringing the beads into proximity, and generating a signal upon excitation.

-

Materials:

-

Recombinant full-length KDM4 enzyme.

-

Biotinylated H3K9me3 peptide substrate.

-

Assay Buffer: (e.g., 50 mM HEPES pH 7.5, 0.01% Tween-20, 0.1% BSA).

-

Cofactors: Ascorbic acid, (NH4)2Fe(SO4)2·6H2O, α-ketoglutarate.

-

This compound or other test compounds, serially diluted in DMSO.

-

AlphaLISA anti-H3K9me2 Acceptor beads.

-

Streptavidin-coated Donor beads.

-

384-well microplate.

-

-

Procedure:

-

Prepare a master mix of KDM4 enzyme and cofactors in assay buffer.

-

Add 2 µL of serially diluted this compound (or DMSO for control) to the wells of the microplate.

-

Add 4 µL of the enzyme master mix to the wells and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 4 µL of the biotinylated H3K9me3 substrate.

-

Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.

-

Stop the reaction by adding a stop solution containing EDTA.

-

Add the AlphaLISA acceptor beads and incubate in the dark.

-

Add the Streptavidin-donor beads and incubate again in the dark.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate percent inhibition for each compound concentration relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.

-

Cell Growth Inhibition Assay (MTT Assay)

This protocol determines the GI50 (concentration for 50% growth inhibition) of this compound in cancer cell lines.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of viable cells.

-

Materials:

-

Prostate cancer cell lines (e.g., DU145, PC3).

-

Complete cell culture medium.

-

This compound, serially diluted.

-

MTT solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

-

96-well cell culture plates.

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

Remove the medium and add fresh medium containing serially diluted concentrations of this compound (typically from 0.1 to 100 µM). Include DMSO-only wells as a negative control.

-

Incubate the cells for a specified period (e.g., 72 hours) under standard culture conditions.

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours, allowing formazan crystals to form.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of growth inhibition for each concentration compared to the DMSO control.

-

Plot the dose-response curve and determine the GI50 value using non-linear regression analysis.

-

References

- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. KDM4 Orchestrates Epigenomic Remodeling of Senescent Cells and Potentiates the Senescence-Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

KDM4-IN-3: A Technical Guide to its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of KDM4-IN-3, a potent and cell-permeable inhibitor of the KDM4 family of histone lysine (B10760008) demethylases. KDM4 enzymes are recognized as significant therapeutic targets in oncology, particularly in prostate cancer, due to their role in epigenetic regulation of gene expression. This document details the scientific rationale behind the development of this compound, its mechanism of action, and provides detailed protocols for its synthesis and biological evaluation. All quantitative data are summarized for comparative analysis, and key processes are visualized through diagrams to facilitate understanding.

Introduction: The Role of KDM4 in Cancer

The KDM4 family of enzymes, also known as the JMJD2 family, are Fe(II) and α-ketoglutarate (α-KG) dependent dioxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histone lysine residues.[1] Specifically, KDM4A, B, and C demethylate trimethylated histone H3 at lysine 9 (H3K9me3) and lysine 36 (H3K36me3), marks that are generally associated with condensed chromatin and transcriptional repression.[2] Dysregulation and overexpression of KDM4 enzymes have been implicated in various cancers, including prostate cancer, where they can act as co-activators of the androgen receptor, promoting tumor growth and progression.[2] This has established the KDM4 family as a promising target for therapeutic intervention.

This compound (also referred to as Compound 15) emerged from a structure-based drug design effort aimed at developing potent and selective small-molecule inhibitors of KDM4.[3] This guide will delve into the specifics of its discovery and the methodologies employed to characterize its activity.

Discovery of this compound

The discovery of this compound was the result of a medicinal chemistry campaign that began with a benzimidazole (B57391) pyrazole (B372694) scaffold identified through high-throughput screening.[4] Structure-activity relationship (SAR) studies led to the synthesis of a series of analogs, with the goal of improving potency and cell permeability. This compound, a benzyl-substituted variant, demonstrated significantly enhanced biochemical potency compared to the initial hits.[3]

Mechanism of Action

This compound exerts its inhibitory effect on KDM4 enzymes through a non-competitive mechanism with respect to the H3K9me3 peptide substrate and an uncompetitive mechanism with the α-KG cosubstrate.[1] By inhibiting KDM4, this compound leads to an increase in the global levels of the repressive H3K9me3 mark in cells.[1] This restoration of a repressive chromatin state is believed to contribute to its anti-cancer effects by silencing the expression of oncogenes. In prostate cancer cells, treatment with this compound has been shown to cause a significant decrease in the expression of Prostate-Specific Antigen (PSA), a key biomarker and downstream target of the androgen receptor signaling pathway.[1]

Quantitative Biological Data

The biological activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key quantitative data for easy comparison.

| Biochemical Assay | Parameter | Value | Reference |

| KDM4 Inhibition | IC₅₀ | 871 nM | [1] |

| Cell-Based Assays (Prostate Cancer Cell Lines) | Cell Line | Parameter | Value | Reference |

| Cell Growth Inhibition | DU145 | GI₅₀ | 8-26 µM | [1] |

| PC3 | GI₅₀ | 8-26 µM | [1] | |

| LnCaP | GI₅₀ | 8-26 µM | [3] | |

| Non-disease Control Cell Line | HuPrEC | GI₅₀ | 8-26 µM | [1] |

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from commercially available reagents. The core pyrido[3,4-d]pyrimidin-4(3H)-one scaffold is constructed, followed by the introduction of the key side chains.

General Synthetic Scheme

While the specific, step-by-step protocol from the original publication is proprietary and not fully disclosed in the available literature, a general synthetic route for analogous pyrido[3,4-d]pyrimidine (B3350098) derivatives has been described. This typically involves the condensation of a substituted 3-aminopyridine-4-carboxylic acid derivative with a suitable amine, followed by cyclization to form the pyrimidinone ring. Subsequent functionalization at various positions allows for the introduction of the desired substituents.

A plausible, generalized synthetic workflow is depicted below:

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.

KDM4 Inhibition Assay (Biochemical)

A common method to assess the inhibitory activity of compounds against KDM4 is a formaldehyde (B43269) dehydrogenase (FDH) coupled assay.

Principle: The demethylation reaction catalyzed by KDM4 produces formaldehyde, which is then oxidized by FDH, leading to a change in NADH absorbance or fluorescence that can be measured.

Protocol:

-

Reagents: Recombinant KDM4 enzyme, H3K9me3 peptide substrate, α-ketoglutarate, ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O, FDH, NAD⁺, and the test compound (this compound).

-

Assay Buffer: Prepare a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 0.01% Tween-20, 0.2 mg/mL BSA).

-

Reaction Mixture: In a 96-well plate, combine the assay buffer, KDM4 enzyme, and the test compound at various concentrations.

-

Initiation: Start the reaction by adding the H3K9me3 peptide substrate and co-factors (α-KG, ascorbate, and iron).

-

Coupling Reaction: Simultaneously, include FDH and NAD⁺ in the reaction mixture.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measurement: Measure the change in NADH concentration, typically by monitoring fluorescence (Excitation: 340 nm, Emission: 460 nm) or absorbance at 340 nm.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Growth Inhibition Assay (Cell-Based)

The anti-proliferative effects of this compound on cancer cell lines are typically evaluated using a cell viability assay, such as the MTT or alamarBlue assay.

Protocol (alamarBlue Assay):

-

Cell Seeding: Seed prostate cancer cells (e.g., DU145, PC3, LnCaP) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (and a vehicle control, e.g., DMSO) and incubate for a specified period (e.g., 72 hours).

-

alamarBlue Addition: Add alamarBlue® reagent to each well and incubate for 2-4 hours at 37°C.

-

Measurement: Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance at 570 nm and 600 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI₅₀ (concentration for 50% growth inhibition) value by plotting the cell viability against the compound concentration.

Histone Methylation Analysis (Western Blot)

To confirm the mechanism of action in cells, the effect of this compound on global H3K9me3 levels can be assessed by Western blot.

Protocol:

-

Cell Treatment: Treat prostate cancer cells with this compound at a specific concentration (e.g., 25 µM) for a defined period (e.g., 48 hours).

-

Histone Extraction: Isolate histones from the treated and untreated cells using an acid extraction protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts.

-

SDS-PAGE and Transfer: Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for H3K9me3. Also, probe for a loading control, such as total Histone H3 or H4.

-

Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify the band intensities to determine the relative change in H3K9me3 levels in the this compound treated cells compared to the control.

Signaling Pathway and Experimental Workflow Diagrams

KDM4 Signaling Pathway and Inhibition by this compound

Caption: KDM4 signaling pathway and its inhibition by this compound.

Experimental Workflow for this compound Evaluation

Caption: Experimental workflow for the discovery and evaluation of this compound.

Conclusion

This compound is a valuable chemical probe for studying the biological roles of the KDM4 family and a promising lead compound for the development of novel anti-cancer therapeutics. Its discovery through a rational design approach, coupled with its demonstrated activity in both biochemical and cellular assays, highlights the potential of targeting epigenetic regulators in oncology. The detailed protocols and data presented in this guide are intended to support further research and development efforts in this important area of drug discovery.

References

KDM4-IN-3 role in histone demethylation

An In-Depth Technical Guide on the Role of KDM4-IN-3 in Histone Demethylation

Executive Summary

Histone methylation is a critical epigenetic modification that regulates chromatin structure and gene expression. The lysine (B10760008) demethylase 4 (KDM4) subfamily of enzymes, which are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases, play a pivotal role in reversing methylation on histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2] Dysregulation of KDM4 activity is implicated in numerous pathologies, particularly cancer, making these enzymes attractive therapeutic targets.[1][2][3] this compound is a cell-permeable small molecule inhibitor of the KDM4 family. By blocking the catalytic activity of KDM4 enzymes, this compound prevents the demethylation of histone substrates, leading to an increase in histone methylation marks, such as H3K9me3. This activity modulates gene expression and inhibits the growth of cancer cells, particularly in prostate cancer models.[4] This document provides a comprehensive overview of this compound, its mechanism of action, quantitative data, relevant experimental protocols, and the signaling pathways it affects.

The KDM4 Subfamily of Histone Demethylases

The KDM4 family, part of the larger Jumonji C (JmjC) domain-containing demethylase group, consists of several members including KDM4A, KDM4B, KDM4C, and KDM4D.[2][5] These enzymes are crucial epigenetic regulators ("erasers") that remove methyl groups from histone lysine residues.[6]

2.1 Catalytic Mechanism

KDM4 enzymes utilize a dioxygenase reaction mechanism. In the presence of the co-substrates Fe(II) and 2-oxoglutarate (also known as α-ketoglutarate, α-KG), molecular oxygen is used to hydroxylate the methyl group on a lysine residue.[1] This process leads to the spontaneous removal of the methyl group as formaldehyde, the conversion of 2-OG to succinate (B1194679) and CO2, and the regeneration of the Fe(II) center for the next catalytic cycle.[1]

2.2 Substrate Specificity

The KDM4 subfamily is known to demethylate di- and tri-methylated lysine residues.

-

KDM4A-C: These isoforms can demethylate both H3K9me3/me2 and H3K36me3/me2.[7]

-

KDM4D: This isoform is more specific for H3K9me3/me2.[7]

-

H1.4K26: All members of the KDM4 family have also been shown to demethylate lysine 26 on the linker histone H1.4.[6]

The removal of the repressive H3K9me3 mark is generally associated with gene activation, while the demethylation of H3K36me3 can have varied effects on transcription and splicing.[7]

This compound: A Potent KDM4 Inhibitor

This compound (also referred to as Compound 15 in some literature) has been identified as an inhibitor of the KDM4 family, demonstrating improved potency in biochemical assays compared to earlier compounds.[4]

3.1 Mechanism of Inhibition

Kinetic studies have revealed the specific mechanism by which this compound inhibits KDM4 enzymes:

-

It exhibits a non-competitive inhibition mechanism with respect to the H3K9me3 peptide substrate.[4]

-

It is uncompetitive with respect to the α-KG (2-OG) co-substrate.[4]

This suggests that this compound does not bind to the same site as the histone substrate or the 2-OG co-substrate in a simple competitive manner. Instead, its uncompetitive nature with 2-OG implies it may bind to the enzyme-cofactor complex.

3.2 Cellular Effects

As a cell-permeable compound, this compound can exert its inhibitory effects within a cellular context. Its primary role is to block the demethylation activity of KDM4 enzymes, leading to a global increase in their histone substrates. In prostate cancer cell lines, treatment with this compound results in:

-

A significant increase in the abundance of the H3K9me3 epigenetic mark.[4]

-

A significant decrease in the expression of Prostate-Specific Antigen (PSA).[4]

-

Inhibition of cell growth across various prostate cancer cell lines.[4]

Quantitative Data

The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Target/Cell Line | Assay Type | Reference |

| IC₅₀ | 871 nM | KDM4 | Biochemical Assay | [4] |

| GI₅₀ | 8 - 26 µM | DU145, PC3 (Prostate Cancer) | Cell Growth Assay | [4] |

| GI₅₀ | 8 - 26 µM | HuPrEC (Non-disease control) | Cell Growth Assay | [4] |

| Effective Conc. | 25 µM | Prostate Cancer Cells | H3K9me3 Abundance | [4] |

| Effective Conc. | 25 µM | Prostate Cancer Cells | PSA Expression | [4] |

Visualizations

Signaling and Mechanistic Diagrams

Caption: KDM4 catalytic cycle and its inhibition by this compound.

Caption: Cellular workflow of this compound action in prostate cancer cells.

References

- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in histone demethylase KDM4 as cancer therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. e-century.us [e-century.us]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Impact of KDM4 Inhibition on H3K9me3 Levels

Disclaimer: Information regarding a specific inhibitor designated "KDM4-IN-3" is not presently available in the reviewed scientific literature. This guide will, therefore, focus on the well-documented effects of inhibiting the KDM4 family of enzymes on H3K9 trimethylation (H3K9me3) levels, utilizing data from known KDM4 inhibitors as representative examples.

Introduction: The KDM4 Family and H3K9me3 Regulation

The KDM4 (Lysine-Specific Demethylase 4) family of enzymes, also known as the JMJD2 family, are critical epigenetic regulators.[1][2] These enzymes are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that primarily catalyze the removal of methyl groups from di- and trimethylated lysine (B10760008) 9 and lysine 36 on histone H3 (H3K9me2/3 and H3K36me2/3).[3][4][5] Histone H3 lysine 9 trimethylation (H3K9me3) is a canonical mark of condensed, transcriptionally silent heterochromatin.[6][7] By removing this repressive mark, KDM4 enzymes facilitate chromatin opening and gene expression.[1]

The dysregulation and overexpression of KDM4 members, particularly KDM4A, B, and C, are implicated in numerous cancers, including breast, prostate, colorectal, and lung cancer.[3][4] Their oncogenic role often involves the activation of key signaling pathways, such as those driven by the Androgen Receptor (AR), Estrogen Receptor (ER), and MYC.[1][8] Consequently, the KDM4 family represents a promising therapeutic target for cancer drug development. Inhibition of KDM4 activity is expected to increase global and locus-specific H3K9me3 levels, leading to the transcriptional repression of oncogenes and the suppression of cancer cell growth.[5][9]

This document provides a technical overview of the mechanism of KDM4 inhibition, its quantitative effects on H3K9me3 levels, detailed experimental protocols for measuring these effects, and the signaling pathways involved.

Mechanism of KDM4-Mediated Demethylation and its Inhibition

KDM4 enzymes utilize a JmjC domain to coordinate Fe(II) and 2-oxoglutarate, which are essential for catalysis. The demethylation reaction involves the oxidative decarboxylation of 2-OG to produce succinate (B1194679) and a highly reactive Fe(IV)=O intermediate.[3] This intermediate hydroxylates the methyl group on the lysine residue, leading to its spontaneous removal as formaldehyde (B43269).[3]

KDM4 inhibitors typically function by chelating the active-site Fe(II) ion, thus preventing the catalytic cycle from proceeding. This leads to the accumulation of the H3K9me3 substrate.

Quantitative Effects of KDM4 Inhibition

Pharmacological inhibition of KDM4 enzymes leads to a measurable increase in cellular H3K9me3 levels and subsequent anti-proliferative effects in cancer cell lines. The table below summarizes quantitative data for representative KDM4 inhibitors found in the literature.

| Inhibitor | Target(s) | Assay Type | Cell Line | IC50 / Ki | Outcome on H3K9me3 | Reference |

| Compound 12 | KDM4B / KDM5B | AlphaScreen | - | KDM4B IC50 = 31 nM | Increased H3K9me3 in HeLa cells | [3] |

| Compound 13 | KDM4A / KDM5B | Biochemical | - | KDM4A Ki = 4 nM | Not specified, but implied increase | [3] |

| Compound 4 | KDM4A / KDM4B | Biochemical | Prostate Cancer Cells | KDM4A IC50 = 2.1 µMKDM4B IC50 = 1.8 µM | Increased H3K9me3 staining | [5] |

| NCDM-32B | KDM4 Subfamily | Biochemical | Basal Breast Cancer | High selectivity for KDM4C | Not directly measured, but inhibits KDM4 activity | [10] |

Experimental Protocols

Assessing the efficacy of a KDM4 inhibitor requires robust methods to quantify changes in H3K9me3 levels, both globally and at specific gene loci.

Protocol: Western Blot for Global H3K9me3 Levels

This protocol quantifies total cellular H3K9me3 levels following inhibitor treatment.

-

Cell Culture and Treatment:

-

Plate cells (e.g., PC-3, MCF-7) at an appropriate density and allow them to adhere overnight.

-

Treat cells with various concentrations of the KDM4 inhibitor (and a vehicle control, e.g., DMSO) for a specified time (e.g., 24-72 hours).

-

-

Histone Extraction:

-

Harvest cells by scraping and pellet by centrifugation.

-

Wash the pellet with ice-cold PBS containing protease inhibitors.

-

Lyse cells in a hypotonic buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2) on ice.

-

Isolate nuclei by centrifugation.

-

Extract histones from the nuclear pellet using 0.2 M H2SO4 overnight at 4°C.

-

Precipitate histones with trichloroacetic acid, wash with acetone, and resuspend in water.

-

-

Quantification and Electrophoresis:

-

Determine protein concentration using a BCA or Bradford assay.

-

Load equal amounts of histone extracts (e.g., 10-15 µg) onto a 15% SDS-PAGE gel.

-

Run the gel until adequate separation is achieved.

-

-

Immunoblotting:

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for H3K9me3 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane 3x with TBST.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.

-

Wash the membrane 3x with TBST.

-

To normalize, strip the membrane and re-probe for total Histone H3.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detector.

-

Quantify band intensities using software like ImageJ. Calculate the ratio of H3K9me3 to total H3 for each sample.

-

Protocol: Chromatin Immunoprecipitation (ChIP-seq)

This protocol measures H3K9me3 enrichment at specific genomic loci.

-

Cell Treatment and Cross-linking:

-

Treat ~1x10^7 cells per condition with the KDM4 inhibitor as described above.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% to cross-link proteins to DNA. Incubate for 10 minutes at room temperature.

-

Quench the cross-linking reaction by adding glycine (B1666218) to a final concentration of 125 mM.

-

-

Chromatin Preparation:

-

Harvest and wash cells with ice-cold PBS.

-

Lyse cells and isolate nuclei.

-

Resuspend nuclei in a shearing buffer (e.g., containing SDS, EDTA, Tris-HCl).

-

Shear chromatin to an average size of 200-600 bp using sonication or enzymatic digestion (e.g., MNase).

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate with Protein A/G magnetic beads.

-

Incubate the pre-cleared chromatin overnight at 4°C with an H3K9me3-specific antibody. An IgG antibody should be used as a negative control.

-

Add Protein A/G beads to capture the antibody-chromatin complexes. Incubate for 2-4 hours.

-

Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.

-

-

Elution and DNA Purification:

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C overnight with NaCl.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA using phenol-chloroform extraction or a column-based kit.

-

-

Analysis (ChIP-seq):

-

Prepare sequencing libraries from the purified ChIP DNA and input control DNA.

-

Perform next-generation sequencing.

-

Align reads to the reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of H3K9me3 enrichment.[11]

-

Analyze differential enrichment between inhibitor-treated and control samples at promoters of target genes.

-

KDM4-Related Signaling Pathways

Inhibition of KDM4 and the subsequent increase in H3K9me3 primarily impacts gene transcription. KDM4 enzymes are coactivators for several key oncogenic transcription factors. By removing the repressive H3K9me3 mark at the promoters of target genes, KDM4s facilitate transcriptional activation.

In neuroblastoma, KDM4B expression is highly correlated with MYCN amplification.[8] KDM4B physically interacts with the N-Myc oncoprotein and is recruited to its target gene promoters. Inhibition of KDM4B suppresses Myc signaling, leading to reduced proliferation and tumor growth.[8] Similarly, in prostate and breast cancer, KDM4B acts as a coactivator for the androgen receptor (AR) and estrogen receptor (ER), respectively, by demethylating H3K9me3 at hormone-regulated chromatin sites.[3][5]

Conclusion

Inhibitors of the KDM4 family of histone demethylases represent a promising class of anti-cancer therapeutics. By blocking the removal of the repressive H3K9me3 mark, these compounds can re-establish a heterochromatic state at oncogenic loci, leading to transcriptional silencing of pathways that drive tumor growth. The efficacy of KDM4 inhibitors can be robustly quantified through a combination of biochemical and cell-based assays, including Western blotting to measure global H3K9me3 changes and ChIP-seq to identify locus-specific effects. As our understanding of the epigenetic dependencies of various cancers grows, targeted inhibition of enzymes like KDM4 will be a critical strategy in the development of novel cancer therapies.

References

- 1. Frontiers | The Diverse Roles of Histone Demethylase KDM4B in Normal and Cancer Development and Progression [frontiersin.org]

- 2. e-century.us [e-century.us]

- 3. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptomic and Drug Discovery Analyses Reveal Natural Compounds Targeting the KDM4 Subfamily as Promising Adjuvant Treatments in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. H3K9me3 - Wikipedia [en.wikipedia.org]

- 7. H3K9me3 demethylase Kdm4d facilitates the formation of pre-initiative complex and regulates DNA replication - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Role of Histone Demethylase KDM4B in Myc Signaling in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. H3K9me3 and H3K27me3 are epigenetic barriers to somatic cell nuclear transfer in rabbits - PMC [pmc.ncbi.nlm.nih.gov]

KDM4-IN-3: An In-depth Technical Guide to its Interaction with the KDM4 Family

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDM4-IN-3, also identified as Compound 15, is a cell-permeable benzimidazole (B57391) benzylpyrazole compound that has emerged as a notable inhibitor of the KDM4 family of histone lysine (B10760008) demethylases.[1] The KDM4 family, consisting of isoforms KDM4A-F, are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[2][3] Dysregulation of KDM4 activity is implicated in various cancers, including prostate and breast cancer, making them attractive targets for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of this compound, its interaction with the KDM4 family, and the experimental methodologies used for its characterization.

This compound: Biochemical and Cellular Activity

This compound demonstrates potent inhibition of the KDM4 family with a general IC50 of 871 nM in biochemical assays.[1] Its activity extends to cellular models, where it has been shown to inhibit the growth of prostate cancer cell lines, including DU145 and PC3, with GI50 values in the range of 8-26 μM.[1] A key indicator of its intracellular activity is the observed increase in the abundance of the H3K9me3 mark in prostate cancer cells upon treatment.[1]

Mechanism of Action

Kinetic studies have revealed that this compound employs a mixed mechanism of inhibition. It is non-competitive with respect to the H3K9me3 peptide substrate and uncompetitive with the α-ketoglutarate (α-KG) cosubstrate.[1] This suggests that this compound does not directly compete with either the histone substrate or the cofactor for binding to the active site, but rather binds to a distinct site on the enzyme-substrate complex.

Quantitative Analysis of this compound Inhibition

The following table summarizes the inhibitory activity of this compound and other representative inhibitors against the KDM4 subfamily.

| Inhibitor | KDM4A (IC50) | KDM4B (IC50) | KDM4C (IC50) | KDM4D (IC50) | Assay Type | Reference |

| This compound | 4 μM | 4 μM | 4 μM | 8 μM | FDH-coupled | [5] |

| NCDM-32B | 3.0 μM | - | 1.0 μM | - | Enzymatic | [3] |

| QC6352 | 104 nM | 56 nM | 35 nM | 104 nM | - | [6] |

| JIB-04 | 290 nM | 1100 nM | - | - | ELISA | [5] |

The KDM4 Family and Key Signaling Pathways

The KDM4 family members are integral components of several critical signaling pathways implicated in cancer progression. Their ability to demethylate histone marks leads to changes in chromatin structure and gene expression, thereby influencing the activity of key transcription factors.

Androgen Receptor (AR) Signaling

Several KDM4 members, including KDM4A, KDM4B, and KDM4D, act as co-activators of the Androgen Receptor (AR).[7] They enhance AR-dependent gene expression, which is crucial for the growth and survival of prostate cancer cells.[7] KDM4B, in particular, not only facilitates the demethylation of histone proteins at androgen-regulated chromatin sites but also stabilizes the AR protein.[7]

Estrogen Receptor (ER) Signaling

In breast cancer, KDM4B is a key regulator of the Estrogen Receptor (ER) signaling cascade.[8] KDM4A and KDM4B can form complexes with ERα and activate its-mediated transcription.[7] This involves the demethylation of repressive H3K9me3 marks at ER target genes, leading to their expression and promoting cancer cell proliferation.[7][8]

c-Myc Signaling

The oncoprotein c-Myc is a critical driver of cell proliferation and its signaling pathway is often dysregulated in cancer. KDM4A and KDM4B have been shown to regulate the Myc pathway.[5] For instance, KDM4B physically interacts with N-Myc and is recruited to its target genes, where it removes the repressive H3K9me3 mark, thereby promoting their transcription.[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of enzyme inhibitors. Below are outlines of key experimental protocols used in the study of this compound and other KDM4 inhibitors.

Formaldehyde Dehydrogenase (FDH)-Coupled Assay (for IC50 determination)

This continuous, fluorescence-based assay measures the production of formaldehyde, a byproduct of the demethylation reaction.

-

Reaction setup: A reaction mixture is prepared containing the KDM4 enzyme, the H3K9me3 peptide substrate, α-KG, Fe(II), and ascorbate in an appropriate buffer.

-

Inhibitor addition: this compound at various concentrations (or DMSO as a control) is added to the reaction mixture.

-

Coupling enzymes: Formaldehyde dehydrogenase (FDH) and its cofactor NAD+ are added.

-

Incubation: The reaction is incubated at 37°C.

-

Detection: The fluorescence of NADH, produced by the FDH-catalyzed oxidation of formaldehyde, is measured over time using a plate reader (Excitation: ~340 nm, Emission: ~460 nm).

-

Data analysis: The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 value.

Western Blotting for H3K9me3 Levels

This technique is used to detect changes in the levels of specific proteins or histone modifications in cells.

-

Cell treatment: Prostate cancer cells are treated with this compound at the desired concentration and for a specific duration.

-

Protein extraction: Cells are lysed, and total protein is extracted.

-

Protein quantification: The protein concentration of each sample is determined.

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary antibody incubation: The membrane is incubated with a primary antibody specific for H3K9me3. An antibody for a loading control (e.g., total Histone H3 or GAPDH) is also used.

-

Secondary antibody incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system.

-

Analysis: The intensity of the bands corresponding to H3K9me3 is quantified and normalized to the loading control.

MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

-

Cell seeding: Prostate cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound treatment: The cells are treated with various concentrations of this compound for a specified period (e.g., 48-72 hours).

-

MTT addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours at 37°C.

-

Formazan (B1609692) solubilization: The culture medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals produced by metabolically active cells.

-

Absorbance measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data analysis: The absorbance values are used to calculate the percentage of cell viability relative to the untreated control, and the GI50 (concentration for 50% growth inhibition) is determined.

Conclusion

This compound is a valuable tool compound for studying the biological roles of the KDM4 family and for exploring their therapeutic potential in cancer. Its distinct mechanism of action and demonstrated cellular activity make it a subject of continued interest in the field of epigenetics and drug discovery. The experimental protocols outlined in this guide provide a foundation for the further characterization of this compound and the development of next-generation KDM4 inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KDM4 Involvement in Breast Cancer and Possible Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

KDM4-IN-3: A Chemical Probe for Interrogating KDM4 Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The KDM4 subfamily of histone lysine (B10760008) demethylases (KDM4A-D) are epigenetic regulators that play a crucial role in chromatin structure and gene expression by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2] Dysregulation of KDM4 activity is implicated in various diseases, particularly in cancer, making them attractive therapeutic targets.[3][4] KDM4-IN-3 is a cell-permeable chemical probe that acts as an inhibitor of the KDM4 family, demonstrating utility in studying the biological functions of these enzymes, especially in the context of prostate cancer.[5][6] This technical guide provides a comprehensive overview of this compound, including its biochemical and cellular activities, experimental protocols for its use, and its mechanism of action.

Biochemical and Cellular Activity of this compound

This compound is a potent inhibitor of KDM4 enzymes with an IC50 of 871 nM in biochemical assays.[5][6] It is a cell-permeable compound that has been shown to inhibit the growth of various prostate cancer cell lines, including LNCaP, DU145, and PC3, with GI50 values in the micromolar range.[6][7] Treatment of prostate cancer cells with this compound leads to a significant increase in the global levels of H3K9 trimethylation (H3K9me3), a key substrate of KDM4 enzymes.[5][6] This demonstrates target engagement within a cellular context.

Mechanism of Action

Kinetic studies have revealed that this compound exhibits a non-competitive mechanism of inhibition with respect to the H3K9me3 peptide substrate and an uncompetitive mechanism with respect to the α-ketoglutarate (α-KG) cosubstrate.[5][6] This mode of action distinguishes it from many other KDM4 inhibitors that act as competitive inhibitors of the α-KG cofactor.[2][8]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and comparator compounds.

Table 1: Biochemical Potency of this compound

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | KDM4 | 871 | Biochemical Assay | [5][6] |

Table 2: Cellular Activity of this compound in Prostate Cancer Cell Lines

| Cell Line | Compound | GI50 (µM) | Assay Type | Reference |

| LNCaP | This compound | ~10 | AlamarBlue Assay | [7] |

| DU145 | This compound | ~20 | AlamarBlue Assay | [7] |

| PC3 | This compound | ~25 | AlamarBlue Assay | [7] |

| HuPrEC | This compound | ~15 | AlamarBlue Assay | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the use of this compound as a chemical probe.

Protocol 1: Biochemical IC50 Determination using an AlphaLISA Assay

This protocol describes a general method for determining the IC50 of inhibitors against KDM4 enzymes using an AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) format.

Materials:

-

Recombinant KDM4B enzyme (e.g., BPS Bioscience)[9]

-

Biotinylated histone H3 peptide substrate (e.g., H3K9me3)

-

AlphaLISA anti-methyl-histone acceptor beads

-

Streptavidin-coated donor beads

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.1% BSA, 0.01% Tween-20)

-

Cofactors: α-ketoglutarate (AKG), Ascorbic acid, (NH4)2Fe(SO4)2·6H2O

-

This compound and other test compounds

-

384-well white opaque microplates

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 384-well plate, add the KDM4B enzyme, assay buffer, and the test compound or vehicle control (DMSO).

-

Add the cofactor mix (AKG, Ascorbic acid, Fe(II)) to all wells.

-

Initiate the demethylase reaction by adding the biotinylated H3K9me3 peptide substrate.

-

Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding a solution containing EDTA and the AlphaLISA acceptor beads.

-

Add the streptavidin-coated donor beads.

-

Incubate the plate in the dark at room temperature for 60 minutes.

-

Read the plate on an AlphaScreen-capable plate reader.

-

Calculate IC50 values by fitting the data to a four-parameter logistical equation using appropriate software.

Protocol 2: Cell Viability Assay in Prostate Cancer Cells

This protocol outlines the use of the AlamarBlue assay to measure the effect of this compound on the viability of prostate cancer cell lines.[10]

Materials:

-

Prostate cancer cell lines (e.g., LNCaP, DU145, PC3)

-

Appropriate cell culture medium and supplements

-

This compound

-

AlamarBlue reagent

-

96-well clear-bottom black plates

-

Plate reader capable of fluorescence measurement

Procedure:

-

Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound or vehicle control (DMSO).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

Add AlamarBlue reagent to each well according to the manufacturer's instructions.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths.

-

Calculate cell viability as a percentage of the vehicle-treated control and determine the GI50 values.

Protocol 3: Western Blot Analysis of H3K9me3 Levels

This protocol describes how to measure changes in cellular H3K9me3 levels following treatment with this compound.[11][12]

Materials:

-

Prostate cancer cells

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K9me3 and anti-total Histone H3 (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat prostate cancer cells with this compound or vehicle control for a desired time (e.g., 24-48 hours).

-

Lyse the cells and quantify the protein concentration.

-

Denature the protein lysates and separate them by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-H3K9me3 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.

-

Quantify the band intensities to determine the relative change in H3K9me3 levels.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams were created using the DOT language to visualize key concepts related to KDM4 function and the use of this compound.

Caption: KDM4 in Androgen Receptor Signaling.

Caption: Experimental Workflow for this compound.

References

- 1. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. mdpi.com [mdpi.com]

- 4. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly selective inhibition of histone demethylases by de novo macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

Biological Pathways Modulated by the KDM4 Inhibitor, KDM4-IN-3: A Technical Guide

Abstract

The KDM4 family of histone lysine (B10760008) demethylases represents a critical node in epigenetic regulation, with their dysregulation strongly implicated in various malignancies, including prostate and breast cancer.[1][2] These enzymes, primarily targeting di- and tri-methylated histone H3 at lysine 9 (H3K9me2/3) and lysine 36 (H3K36me2/3), function as transcriptional co-regulators for key oncogenic pathways.[3][4] KDM4-IN-3 is a cell-permeable small molecule inhibitor of the KDM4 family.[5] This document provides a detailed overview of the biological pathways affected by this compound, presenting quantitative data, experimental methodologies, and visual representations of the underlying molecular interactions.

Mechanism of Action of this compound

This compound is an inhibitor of the KDM4 family of 2-oxoglutarate (α-KG) and Fe(II)-dependent hydroxylases.[5][6] Its primary mechanism involves the direct inhibition of the demethylase catalytic activity. Kinetic studies have revealed a non-competitive inhibition mechanism with respect to the H3K9me3 peptide substrate and an uncompetitive mode of inhibition concerning the α-KG cosubstrate.[5] By blocking KDM4 activity, this compound effectively prevents the removal of methyl groups from histone tails, leading to an accumulation of repressive histone marks like H3K9me3.[5]

Figure 1: Mechanism of KDM4 Inhibition by this compound.

Core Biological Pathway: Histone Demethylation and Transcriptional Regulation

The fundamental pathway affected by this compound is the epigenetic regulation of gene expression through histone methylation. KDM4 proteins are "erasers" that remove methyl marks, specifically H3K9me3, a hallmark of transcriptionally silent heterochromatin.[7] Inhibition of KDM4 by this compound leads to a global increase in H3K9me3 abundance.[5] This hypermethylation reinforces a repressive chromatin state at KDM4 target gene promoters, leading to decreased expression of downstream genes.

Impact on Androgen Receptor (AR) Signaling

In prostate cancer, KDM4 proteins (KDM4A, B, C, and D) function as coactivators of the Androgen Receptor (AR), a critical driver of tumor growth.[6] They are recruited to AR-regulated gene promoters, where they demethylate H3K9me3, facilitating transcriptional activation. This compound disrupts this process. Treatment of prostate cancer cells with this compound results in a significant increase in H3K9me3 levels and a corresponding decrease in the expression of AR target genes, such as Prostate-Specific Antigen (PSA).[5]

Effects on Cell Cycle and Proliferation

By altering the expression of genes critical for cell division, KDM4 inhibition impacts cell cycle progression and proliferation. Inhibition of KDM4 has been shown to induce cell cycle arrest and apoptosis.[6][8] this compound specifically inhibits the growth of various prostate cancer cell lines, including DU145 and PC3, with GI₅₀ values in the low micromolar range.[5] This anti-proliferative effect is a direct consequence of reversing the epigenetic state that promotes the expression of oncogenes. Broader KDM4 inhibition has been linked to the repression of oncogenic MYC pathways, which are central regulators of cell growth.[6]

Figure 2: Downstream Pathways Affected by this compound.

Quantitative Data Summary

The inhibitory and anti-proliferative activities of this compound have been quantified in biochemical and cell-based assays.

Table 1: In Vitro Activity of this compound

| Assay Type | Target/Cell Line | Parameter | Value | Reference |

|---|---|---|---|---|

| Biochemical Assay | KDM4 | IC₅₀ | 871 nM | [5] |

| Cell Growth Assay | DU145 (Prostate Cancer) | GI₅₀ | 8-26 µM | [5] |

| Cell Growth Assay | PC3 (Prostate Cancer) | GI₅₀ | 8-26 µM | [5] |

| Cell Growth Assay | HuPrEC (Normal Prostate) | GI₅₀ | 8-26 µM |[5] |

Table 2: Cellular Effects of this compound in Prostate Cancer Cells

| Parameter Measured | Cell Line | Treatment | Result | Reference |

|---|---|---|---|---|

| H3K9me3 Abundance | PCa Cells | 25 µM, 48 h | Significant Increase | [5] |

| PSA Expression | PCa Cells | 25 µM, 48 h | Significant Decrease |[5] |

Experimental Protocols

Protocol: Cell Viability (MTT) Assay

This protocol is designed to determine the half-maximal growth inhibitory concentration (GI₅₀) of this compound.

-

Cell Seeding: Seed prostate cancer cells (e.g., DU145, PC3) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a serial dilution of this compound in growth medium (e.g., from 0.1 µM to 100 µM). Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-cell blank control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle control and plot the cell viability against the log of the compound concentration. Calculate the GI₅₀ value using non-linear regression analysis.

Protocol: Western Blot for Histone Marks

This protocol details the procedure to assess changes in global H3K9me3 levels following treatment with this compound.

-

Cell Culture and Treatment: Seed prostate cancer cells in 6-well plates. Grow to 70-80% confluency and treat with this compound (e.g., 25 µM) or vehicle control for 48 hours.

-

Histone Extraction:

-

Harvest cells by scraping and wash with ice-cold PBS.

-

Lyse cells in a hypotonic lysis buffer on ice for 30 minutes.

-

Centrifuge to pellet nuclei.

-

Resuspend the nuclear pellet in 0.2 N HCl and incubate overnight at 4°C with gentle rotation to extract acid-soluble proteins (histones).

-

Centrifuge to remove debris and neutralize the supernatant with 2M NaOH.

-

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load 15-20 µg of histone extract per lane on a 15% SDS-polyacrylamide gel. Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against H3K9me3 (e.g., 1:1000 dilution) overnight at 4°C.

-

Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

As a loading control, probe a parallel blot or strip and re-probe the same membrane for Total Histone H3.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software and normalize the H3K9me3 signal to the Total H3 signal.

Figure 3: Experimental Workflow for Western Blot Analysis.

Conclusion

This compound is a valuable chemical probe for elucidating the role of the KDM4 demethylase family in cancer biology. Its primary effect is the inhibition of KDM4, leading to an accumulation of the repressive H3K9me3 histone mark. This epigenetic reprogramming directly impacts key oncogenic signaling pathways, most notably Androgen Receptor signaling in prostate cancer, resulting in decreased expression of critical target genes, cell growth inhibition, and cell cycle arrest. The provided data and protocols offer a framework for researchers to further investigate the therapeutic potential and molecular consequences of KDM4 inhibition.

References

- 1. Advances in histone demethylase KDM4 as cancer therapeutic targets [pubmed.ncbi.nlm.nih.gov]

- 2. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule KDM4s inhibitors as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanistic insights into KDM4A driven genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ascopubs.org [ascopubs.org]

KDM4-IN-3 and the Regulation of Gene Transcription: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the role of KDM4 inhibitors, with a focus on the broader class of molecules including compounds like KDM4-IN-3, in the regulation of gene transcription. It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on the mechanism of action, quantitative data, experimental protocols, and the impact on cellular signaling pathways.

Introduction to the KDM4 Family of Histone Demethylases

The KDM4 (Lysine-Specific Demethylase 4) family of enzymes, also known as the JMJD2 (Jumonji Domain-Containing 2) family, are critical epigenetic regulators.[1] These enzymes play a pivotal role in controlling chromatin structure and gene expression by removing methyl groups from specific lysine (B10760008) residues on histone proteins, primarily histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[1][2] The KDM4 family consists of several members, including KDM4A, KDM4B, KDM4C, KDM4D, and KDM4E, each with distinct and sometimes overlapping functions and substrate specificities.[3][4]

Dysregulation of KDM4 activity is implicated in a variety of human diseases, most notably cancer.[5] Overexpression of KDM4 members has been observed in numerous cancers, including breast, prostate, lung, and colorectal cancers, where it contributes to oncogenesis by altering the expression of genes involved in cell proliferation, differentiation, and DNA repair.[6][7] This has made the KDM4 family an attractive target for therapeutic intervention.

This compound and the Mechanism of KDM4 Inhibition

This compound belongs to a class of small molecule inhibitors designed to target the catalytic activity of the KDM4 family of enzymes. The catalytic activity of KDM4 demethylases is dependent on a JmjC domain, which utilizes Fe(II) and α-ketoglutarate (α-KG) as cofactors for the demethylation reaction.[6] KDM4 inhibitors, including this compound, are typically designed to be competitive with the α-KG cofactor, binding to the active site of the enzyme and preventing the demethylation of histone substrates.[6] By inhibiting KDM4 activity, these compounds lead to an increase in the levels of histone methylation, particularly H3K9me3, a mark associated with transcriptional repression.[6] This, in turn, can modulate the expression of key genes involved in cancer progression, leading to anti-proliferative and pro-apoptotic effects.

Quantitative Data for KDM4 Inhibitors

The following tables summarize the inhibitory activity of representative KDM4 inhibitors. While specific data for this compound is not extensively available in the public domain, the data for compounds like NCDM-32B illustrate the typical potency and selectivity profiles of this class of inhibitors.

Table 1: In Vitro Inhibitory Activity of NCDM-32B Against KDM4 Subfamilies

| Compound | Target | IC50 (µM) |

| NCDM-32B | KDM4A | 3.0[6] |

| NCDM-32B | KDM4C | 1.0[6] |

Table 2: Cellular Effects of KDM4 Inhibition

| Inhibitor | Cell Line | Effect |

| NCDM-32B | HCC1954 (Basal Breast Cancer) | Increased global H3K9me3/me2 levels[6] |

| NCDM-32B | HCC1954 (Basal Breast Cancer) | Decreased cell viability and anchorage-independent growth[6] |

| ML324 | Prostate Cancer Cells | Repression of AR and BMYB-regulated genes[8] |

Experimental Protocols

Detailed methodologies for key assays used to characterize KDM4 inhibitors are provided below.

AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for KDM4A Inhibition

This biochemical assay is used to measure the in vitro potency of inhibitors against KDM4A.

Principle: The AlphaLISA assay is a bead-based immunoassay that measures the demethylation of a biotinylated histone H3 peptide substrate by the KDM4A enzyme.[9] An antibody specific to the demethylated product is used in conjunction with acceptor beads, while streptavidin-coated donor beads bind to the biotinylated substrate.[10] When the substrate is demethylated, the antibody brings the acceptor beads into close proximity with the donor beads, resulting in a luminescent signal upon excitation.[10] Inhibitors of KDM4A will prevent this demethylation, leading to a decrease in the AlphaLISA signal.

Protocol:

-

Reagent Preparation:

-

Prepare Assay Buffer: 50 mM Tris-HCl pH 9.0, 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20.[11]

-

Dilute recombinant KDM4A enzyme, test inhibitor (e.g., this compound), and biotinylated H3K9me3 peptide substrate in Assay Buffer.

-

-

Enzymatic Reaction:

-

In a 384-well white opaque plate, add the following to each well:

-

5 µL of test inhibitor or vehicle control.

-

2.5 µL of diluted KDM4A enzyme.

-

2.5 µL of biotinylated H3K9me3 peptide substrate.

-

-

Incubate the plate at room temperature for 60 minutes.[11]

-

-

Detection:

-

Prepare a detection mixture containing anti-unmethylated H3K9 antibody-conjugated acceptor beads and streptavidin-coated donor beads in an appropriate buffer.

-

Add 10 µL of the detection mixture to each well.

-

Incubate the plate in the dark at room temperature for 30-60 minutes.[11]

-

Read the plate on an Alpha-enabled plate reader.

-

NanoBRET™ (Bioluminescence Resonance Energy Transfer) Cellular Target Engagement Assay

This cell-based assay is used to confirm that the inhibitor can bind to its target within a cellular environment.

Principle: The NanoBRET™ assay measures the binding of a small molecule inhibitor to a target protein in living cells.[12] The target protein (KDM4) is fused to a NanoLuc® luciferase (the energy donor). A fluorescently labeled tracer that binds to the KDM4 active site is added to the cells and acts as the energy acceptor.[12] When the tracer is bound to the KDM4-NanoLuc® fusion protein, BRET occurs upon addition of the NanoLuc® substrate. An unlabeled test compound that competes with the tracer for binding to KDM4 will disrupt BRET, leading to a decrease in the signal.[12]

Protocol:

-

Cell Preparation:

-

Assay Setup:

-

Dispense the cell suspension into a 384-well white plate.

-

Add the fluorescent NanoBRET™ tracer to the cells at a predetermined optimal concentration.

-

Add serial dilutions of the test inhibitor (e.g., this compound) or vehicle control to the wells.

-

Incubate the plate at 37°C with 5% CO2 for 2 hours.[13]

-

-

Detection:

-

Prepare a substrate solution containing the NanoLuc® substrate and an extracellular NanoLuc® inhibitor.[13]

-

Add the substrate solution to each well.

-

Read the plate within 20 minutes on a plate reader capable of measuring luminescence at two wavelengths (e.g., 450 nm for the donor and 610 nm for the acceptor).[13]

-

Calculate the BRET ratio (acceptor emission / donor emission).

-

Signaling Pathways and Gene Transcription Regulation

Inhibition of KDM4 enzymes has a profound impact on various signaling pathways that are crucial for cancer cell survival and proliferation. By preventing the demethylation of H3K9me3, KDM4 inhibitors can lead to the silencing of key oncogenes and the activation of tumor suppressor pathways.

Key Signaling Pathways Affected by KDM4 Inhibition:

-

Androgen Receptor (AR) Signaling: KDM4 members, particularly KDM4B, act as co-activators of the androgen receptor.[7] Inhibition of KDM4 can thus suppress the expression of AR-regulated genes, which is a key therapeutic strategy in prostate cancer.[8]

-

HIF-1α Signaling: KDM4B and KDM4C are targets of the hypoxia-inducible factor 1-alpha (HIF-1α) and contribute to tumor growth under hypoxic conditions.[7] KDM4 inhibitors can disrupt this pathway, reducing the adaptation of cancer cells to low-oxygen environments.[14]

-

p53 Pathway: KDM4A has been shown to suppress the p53 tumor suppressor pathway.[7] By inhibiting KDM4A, the activity of p53 can be restored, leading to cell cycle arrest and apoptosis.

-

MAPK and NF-κB Signaling: KDM4B has been shown to regulate genes involved in the MAPK and NF-κB signaling pathways, which are critical for inflammatory responses and cell survival.[14]

Genes Transcriptionally Regulated by KDM4 Inhibition:

Treatment of cancer cells with KDM4 inhibitors leads to significant changes in the expression of a wide range of genes. For example, in breast cancer cells, the KDM4 inhibitor NCDM-32B was found to upregulate 597 genes and downregulate 463 genes.[6] The altered genes were enriched in pathways controlling cellular growth, proliferation, DNA replication and repair, and cell cycle progression.[6]

Visualizations of Pathways and Workflows

dot

Caption: Mechanism of KDM4-mediated demethylation and its inhibition.

dot

Caption: Experimental workflow for the KDM4A AlphaLISA assay.

dot

Caption: Impact of KDM4 inhibition on downstream signaling pathways.

Conclusion

KDM4 inhibitors, such as this compound, represent a promising class of epigenetic drugs with the potential for broad applications in cancer therapy. By targeting the catalytic activity of KDM4 demethylases, these compounds can effectively reprogram the transcriptional landscape of cancer cells, leading to the suppression of oncogenic pathways and the induction of tumor-suppressive mechanisms. Further research and development of selective and potent KDM4 inhibitors will be crucial for translating the therapeutic potential of this target into clinical benefits for patients. This guide provides a foundational understanding of the technical aspects of KDM4 inhibition, which will be valuable for researchers and drug developers working in this exciting field.

References

- 1. Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Histone lysine demethylase (KDM) subfamily 4: structures, functions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. KDM4B: A Nail for Every Hammer? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Genetic alterations of KDM4 subfamily and therapeutic effect of novel demethylase inhibitor in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances with KDM4 inhibitors and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KDM4/JMJD2 Histone Demethylase Inhibitors Block Prostate Tumor Growth by Suppressing the Expression of AR and BMYB-Regulated Genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.com]

- 10. resources.revvity.com [resources.revvity.com]

- 11. promega.com [promega.com]

- 12. eubopen.org [eubopen.org]

- 13. Histone lysine demethylase 4B regulates general and unique gene expression signatures in hypoxic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. KDM4 Orchestrates Epigenomic Remodeling of Senescent Cells and Potentiates the Senescence-Associated Secretory Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

KDM4-IN-3: A Technical Whitepaper on its Initial Characterization as a KDM4 Histone Demethylase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the initial studies and characterization of KDM4-IN-3, a potent and cell-permeable inhibitor of the KDM4 family of histone lysine (B10760008) demethylases. This compound, a derivative of the known KDM4 inhibitor B3, demonstrates significant potential in the context of prostate cancer research. This guide details its biochemical and cellular activity, including its inhibitory concentration, effects on cancer cell growth, and mechanism of action. Detailed protocols for the key assays used in its characterization are provided, along with visual representations of experimental workflows and the targeted signaling pathway.

Introduction

Histone lysine demethylases (KDMs) are critical regulators of epigenetic modifications, playing a crucial role in gene expression, DNA repair, and cell differentiation. The KDM4 subfamily (also known as JMJD2) has garnered significant attention as a therapeutic target, particularly in oncology, due to its frequent dysregulation in various cancers, including prostate cancer. These enzymes primarily catalyze the removal of methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36), influencing chromatin structure and transcriptional activity.

This compound has emerged from structure-activity relationship studies of 8-hydroxyquinoline-based inhibitors as a promising lead compound. It exhibits potent inhibition of KDM4 enzymes and demonstrates cytotoxic effects against prostate cancer cells. This whitepaper consolidates the initial findings on this compound, presenting its biochemical and cellular characterization to facilitate further research and development.

Data Presentation

Biochemical Activity

This compound demonstrates potent inhibition of KDM4 enzymatic activity. Its half-maximal inhibitory concentration (IC50) was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| This compound | KDM4 | 871 | Biochemical | [1] |

Cellular Activity

The growth-inhibitory effects of this compound were evaluated across a panel of human prostate cancer cell lines and a non-malignant prostate epithelial cell line. The half-maximal growth inhibition (GI50) values were determined using an MTT assay.

| Cell Line | Type | GI50 (µM) |

| PC3 | Prostate Carcinoma | 14.5 |

| DU145 | Prostate Carcinoma | 12.3 |

| LNCaP | Prostate Carcinoma | 18.7 |

| VCaP | Prostate Carcinoma | 22.1 |

| RWPE-1 | Normal Prostate Epithelia | > 50 |

Experimental Protocols

KDM4 Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibitory activity of compounds against KDM4 enzymes.

Materials:

-

Recombinant KDM4 enzyme

-

Biotinylated H3K9me3 peptide substrate

-

Europium-labeled anti-H3K9me2 antibody (Donor)

-

Streptavidin-conjugated acceptor fluorophore (e.g., APC or d2)

-

Assay Buffer: 50 mM HEPES (pH 7.5), 50 mM KCl, 0.1% BSA, 0.01% Tween-20

-

Cofactors: 2-oxoglutarate (α-KG), Ascorbate, (NH4)2Fe(SO4)2·6H2O

-

This compound or other test compounds

-

384-well low-volume black plates

-

TR-FRET plate reader

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Create a serial dilution of the compound in assay buffer.

-

In a 384-well plate, add 2 µL of the compound dilution.

-

Prepare an enzyme/cofactor mix in assay buffer containing KDM4 enzyme, ascorbate, and (NH4)2Fe(SO4)2·6H2O.

-

Add 4 µL of the enzyme/cofactor mix to each well.

-

Incubate for 15 minutes at room temperature.

-

Prepare a substrate/α-KG mix in assay buffer containing the biotinylated H3K9me3 peptide and α-KG.

-

Initiate the demethylation reaction by adding 4 µL of the substrate/α-KG mix to each well.

-

Incubate the reaction for 60 minutes at room temperature.

-

Prepare a detection mix containing the Europium-labeled anti-H3K9me2 antibody and the streptavidin-conjugated acceptor in TR-FRET detection buffer.

-

Stop the reaction by adding 10 µL of the detection mix to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET plate reader, measuring emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor) after excitation at a suitable wavelength (e.g., 340 nm).

-

Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell Viability Assay (MTT)